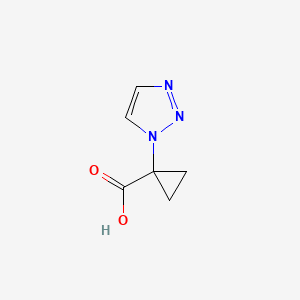

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid

Description

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid (C₆H₇N₃O₂, MW 153.14) is a cyclopropane-carboxylic acid derivative featuring a 1,2,3-triazole substituent . The triazole moiety is renowned for its role in pharmaceuticals, agrochemicals, and materials science due to its hydrogen-bonding capacity, metabolic stability, and synthetic versatility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

1-(triazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-3-7-8-9/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTMVUSZNLBNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid can be synthesized using “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The cyclopropane carboxylic acid moiety can be introduced through subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the triazole ring or the carboxylic acid moiety, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce triazole alcohols or amines .

Scientific Research Applications

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the development of biochemical probes and as a ligand in bioorthogonal chemistry.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid with structurally related compounds:

Key Observations:

- Cyclopropane vs.

- Heterocyclic Substitutents : Replacing triazole with pyrazole (e.g., 1-[4-(trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic acid) alters electronic properties and bioactivity. The trifluoromethyl group in the latter enhances lipophilicity and resistance to oxidative metabolism .

- Carboxylic Acid Positioning: Propanoic acid derivatives (e.g., 3-(1H-1,2,3-Triazol-1-yl)propanoic acid) exhibit higher aqueous solubility due to extended alkyl chains, which may influence pharmacokinetics .

Biological Activity

1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclopropane ring and a triazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is , with a molecular weight of approximately 153.14 g/mol. The compound exhibits distinct biochemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| SMILES | C1CC1(C(=O)O)N2C=CN=N2 |

| InChI | InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) |

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activity. Studies have shown that compounds similar to 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid demonstrate inhibitory effects on various cancer cell lines. For instance, in vitro assays have reported that certain triazole compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways and mechanisms.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their ability to interact with enzymes and proteins involved in microbial growth and metabolism. Preliminary studies have indicated that 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid may inhibit the growth of certain bacterial and fungal strains.

The biological activity of this compound is believed to stem from its ability to bind to target biomolecules, including enzymes and receptors involved in disease processes. The triazole ring may facilitate interactions through hydrogen bonding and π-stacking interactions, thereby influencing enzyme activity and gene expression.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various triazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid exhibited IC50 values in the low micromolar range against breast and colon cancer cells. These findings suggest a promising avenue for further research into this compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial properties of triazole derivatives were assessed against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives showed significant inhibition zones in agar diffusion assays, indicating their potential as effective antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.